molecular formula C13H15N3O5S B2870028 (5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1203103-07-4

(5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2870028
CAS No.: 1203103-07-4
M. Wt: 325.34
InChI Key: PESMTBZVPDHUHT-UHFFFAOYSA-N
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Description

The compound (5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone features a methanone bridge linking two distinct heterocyclic moieties:

This structural architecture suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where planar aromatic systems and polar substituents are critical.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-22(18,19)16-6-4-15(5-7-16)13(17)10-9-12(21-14-10)11-3-2-8-20-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESMTBZVPDHUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility-activity Trade-off : The methylsulfonyl group likely improves solubility over phenylthiazole (Compound A) or fluorophenyl (Compound C) analogs but may reduce membrane permeability .
  • Electronic Modulation : Compared to methylpiperazine derivatives (), the methylsulfonyl group could enhance binding to polar enzymatic active sites, such as ATP pockets in kinases .
  • Structural Rigidity : The near-planar conformation observed in isostructural analogs () suggests that the target compound may exhibit similar crystallographic behavior, aiding in formulation stability .

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